Isoquinoline-6-sulfonyl chloride
Overview
Description
Isoquinoline-6-sulfonyl chloride is an organic compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of a sulfonyl chloride group attached to the sixth position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline-6-sulfonyl chloride can be synthesized through various methods. One common method involves the reaction of isoquinoline-6-sulfonic acid with thionyl chloride. The reaction is typically carried out in the presence of a solvent such as dichloromethane and a catalyst like N,N-dimethylformamide (DMF). The reaction mixture is heated to around 80-90°C, and the resulting product is purified through filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different isoquinoline derivatives.
Cyclization Reactions: This compound can undergo cyclization reactions to form polycyclic compounds with potential biological activities
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, DMF, and various nucleophiles such as amines and alcohols. Reaction conditions typically involve heating and the use of solvents like dichloromethane.
Major Products Formed
Scientific Research Applications
Isoquinoline-6-sulfonyl chloride has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and other bioactive molecules.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.
Biological Studies: Isoquinoline derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of isoquinoline-6-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects. The specific pathways involved depend on the nature of the derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-5-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the fifth position.
Fluorinated Isoquinolines: Isoquinoline derivatives with fluorine substituents, known for their unique biological activities and applications in medicinal chemistry.
Uniqueness
Isoquinoline-6-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it forms. This uniqueness makes it a valuable compound in the synthesis of specialized bioactive molecules and in the study of structure-activity relationships in medicinal chemistry .
Properties
IUPAC Name |
isoquinoline-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWADYKRPIUHOTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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